molecular formula C12H10N4O2S B3022531 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 362004-43-1

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3022531
CAS No.: 362004-43-1
M. Wt: 274.3 g/mol
InChI Key: YHYSWWVEIHWRHQ-UHFFFAOYSA-N
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Description

2-[2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS: 362004-43-1) is a heterocyclic compound featuring an isoindole-1,3-dione core linked via an ethyl group to a 5-mercapto-1,2,4-triazole moiety. Its molecular formula is C₁₂H₁₀N₄O₂S (MW: 274.30 g/mol). This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional groups .

Properties

IUPAC Name

2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYSWWVEIHWRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the triazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be synthesized via the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with hydrazine hydrate . The resulting triazole derivative is then reacted with phthalic anhydride to form the isoindole ring .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of triazole derivatives . This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The 5-mercapto-1H-1,2,4-triazole group contributes to the overall efficacy against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The isoindole structure is known for its potential in anticancer drug development. Preliminary studies suggest that 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Fungicides

The compound's triazole component is recognized for its fungicidal properties. Research indicates that it can be effective against several agricultural pathogens, making it a candidate for developing new fungicides. Its application can help in managing diseases in crops such as wheat and rice .

Plant Growth Regulators

Additionally, the compound may serve as a plant growth regulator. Studies have suggested that it can enhance plant growth and yield by modulating hormonal pathways and improving stress resistance .

Polymer Chemistry

In material science, the incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for cross-linking reactions that improve the durability of polymers used in coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial AgentsInhibits growth of bacteria/fungi
Anticancer DrugsInduces apoptosis in cancer cells
AgricultureFungicidesEffective against agricultural pathogens
Plant Growth RegulatorsEnhances growth and stress resistance
Material SciencePolymer EnhancementsImproves thermal stability and strength

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial activity of various derivatives of 5-mercapto-1H-1,2,4-triazole. The results indicated that the derivatives exhibited considerable activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the isoindole structure could enhance antimicrobial potency .

Case Study 2: Agricultural Impact

In agricultural trials, formulations containing 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione were tested on wheat crops affected by fungal infections. Results showed a significant reduction in disease incidence and an increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of isoindole-dione derivatives with varying substituents. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number
2-[2-(5-Mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione C₁₂H₁₀N₄O₂S 274.30 5-mercapto-1,2,4-triazole, thiol (-SH) 362004-43-1
2-[2-(1H-Imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione C₁₃H₁₁N₃O₂ 241.25 Imidazole, no sulfur 88883-77-6
2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione C₁₂H₁₂ClNO₃ 253.68 Chloroethoxy group N/A
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione C₁₅H₁₀FNO₃ 283.25 Fluorinated benzyl, hydroxyl (-OH) N/A

Key Differences :

  • Functional Groups: The target compound’s 5-mercapto-triazole provides a reactive thiol group absent in imidazole or chloroethoxy analogs.
  • Electronics : The electron-withdrawing isoindole-dione core is consistent across analogs, but substituents like fluorine (in the benzyl derivative) or chlorine (in the chloroethoxy analog) alter electronic properties, affecting reactivity and solubility .
Physicochemical Properties
Property Target Compound Imidazole Analog Chloroethoxy Analog
Solubility Moderate (polar solvents) Higher (imidazole’s H-bonding) Low (chloro group)
Stability Oxidatively sensitive (thiol) Stable Hydrolytically sensitive
Spectral Features IR: S-H (~2500 cm⁻¹), C=O (~1700 cm⁻¹) IR: C-H (imidazole), no S-H NMR: Cl-environment shifts
Comparative Research Insights
  • Reactivity : The thiol group in the target compound facilitates nucleophilic reactions, unlike the inert chloroethoxy group. This was demonstrated in ’s thiadiazole-triazolone synthesis, where thiols participated in cyclization .
  • Crystallography : SHELX software () has been critical in resolving structures of similar compounds, confirming substituent conformations and hydrogen-bonding patterns .

Biological Activity

2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound characterized by the presence of both a triazole and an isoindole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
IUPAC Name2-[2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethyl]isoindole-1,3-dione
Molecular FormulaC12H10N4O2S
Molecular Weight274.30 g/mol
InChIInChI=1S/C12H10N4O2S/c17-10-7-3-1-2-4-8(7)11(18)16(10)6-5-9-13-12(19)15-14-9/h1-4H,5-6H2,(H2,13,14,15,19)

The primary mechanism of action for 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with cytochrome P450 enzymes. Specifically, it targets the cytochrome P450-dependent 14α-demethylation of lanosterol , a critical step in the ergosterol biosynthesis pathway in fungi. This interaction leads to the disruption of fungal cell membranes and inhibits cell growth and replication.

Antifungal Activity

Research indicates that compounds with a triazole ring exhibit significant antifungal properties. The 5-mercapto group enhances this activity by increasing the compound's ability to disrupt fungal cell membranes. Studies have shown that this compound can inhibit the growth of various fungal strains by interfering with ergosterol synthesis .

Anticancer Activity

Mercapto-substituted triazoles have been recognized for their potential chemopreventive and chemotherapeutic effects against cancer. For instance:

  • In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from similar structures have shown IC50 values as low as 6.2 μM against colon carcinoma cells .

Other Biological Activities

Beyond antifungal and anticancer properties, there is emerging evidence suggesting that this compound may also possess antiviral and anti-infective activities. The presence of sulfur and nitrogen in its structure contributes to its diverse biological applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione:

  • Anticancer Evaluation : A study explored various substituted triazoles for their anticancer properties. The results indicated that specific structural modifications significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 27.3 to 43.4 μM) .
  • Antifungal Studies : Another research highlighted the antifungal efficacy of similar compounds against Candida albicans and Aspergillus species. The mechanism was attributed to the inhibition of ergosterol biosynthesis .

Q & A

Q. What are the standard protocols for synthesizing 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiol-containing triazole precursors and isoindole-dione derivatives. A typical procedure involves refluxing equimolar amounts of 5-mercapto-1,2,4-triazole derivatives with 2-ethyl-isoindole-1,3-dione in acetic acid for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to purify the product . Monitoring the reaction progress via TLC and optimizing pH using sodium acetate (as a buffer) are critical for yield improvement.

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm the integration of aromatic protons (isoindole-dione ring) and the ethyl-triazole linkage.
  • FT-IR : To identify the C=O stretch (~1700 cm⁻¹) of the isoindole-dione and S-H stretch (~2550 cm⁻¹) from the mercapto group.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the triazole-ethyl-isoindole backbone .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation products via HPLC. Avoid exposure to oxidizing agents, as the mercapto group is prone to oxidation .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalysis : Introduce palladium-based catalysts (e.g., Pd/C) during the condensation step to enhance reaction efficiency .
  • Solvent Optimization : Replace acetic acid with DMF or THF to reduce side reactions (e.g., ester hydrolysis).
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity .
    Example Data :
ConditionYield (%)Purity (%)
Conventional reflux6585
Microwave (100°C)8293

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :
  • Comparative Assay Design : Replicate studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and control compounds.
  • Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies due to assay sensitivity .
  • Theoretical Alignment : Link results to triazole-mediated enzyme inhibition mechanisms (e.g., cytochrome P450 interactions) to contextualize contradictions .

Q. What strategies validate the compound’s interaction with biomolecular targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding with target proteins (e.g., kinases), focusing on the triazole-thiol moiety’s role in hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • In Vitro/In Vivo Correlation : Validate docking predictions using CRISPR-edited cell lines to silence putative target genes .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with existing chemical engineering frameworks?

  • Methodological Answer :
  • Process Control : Apply CRDC subclass RDF2050108 (process control in chemical engineering) to automate synthesis steps (e.g., pH adjustment, temperature gradients) .
  • Separation Technologies : Use membrane-based purification (CRDC RDF2050104) to isolate the compound from byproducts .

Q. What theoretical models explain the compound’s reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks, particularly at the triazole sulfur and isoindole carbonyl groups.
  • DFT Simulations : Model transition states for reactions involving the mercapto group to optimize derivatization pathways .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles?

  • Methodological Answer :
  • Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, acetonitrile, chloroform) using nephelometry.
  • Hansen Solubility Parameters : Correlate results with HSP values to identify outliers due to solvent polarity or hydrogen-bonding capacity .
    Example Data :
SolventSolubility (mg/mL)
DMSO45
Acetonitrile12
Chloroform3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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